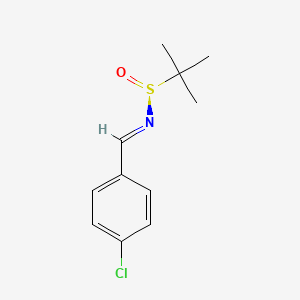
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide, also known as S-CBMPS, is a sulfinamide-containing compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of 117-118°C. S-CBMPS has been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has been studied for its potential applications in scientific research. It has been shown to modulate the activity of enzymes and receptors, such as the muscarinic acetylcholine receptor, the adenosine A2A receptor, and the serotonin 5-HT1A receptor. It has also been studied for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Wirkmechanismus
The mechanism of action of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is not yet fully understood. However, it is believed to interact with enzymes and receptors through a variety of mechanisms, including hydrogen bonding, van der Waals interactions, and hydrophobic interactions. It is also believed to interact with bacterial cell membranes, leading to a disruption in the membrane structure and a subsequent inhibition of bacterial growth.
Biochemical and Physiological Effects
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, leading to an increase or decrease in their activity. It has also been shown to have antimicrobial activity, leading to the inhibition of the growth of certain bacteria. Additionally, it has been shown to have an effect on the permeability of cell membranes, leading to a disruption in the membrane structure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide in laboratory experiments has a number of advantages and limitations. One advantage is its high purity, as it can be synthesized with a high degree of purity. Additionally, its ability to modulate the activity of enzymes and receptors makes it a useful tool for studying these proteins. However, it is important to note that the mechanism of action of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is not yet fully understood, and further research is needed in order to fully understand its effects.
Zukünftige Richtungen
The potential future directions for (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide are numerous. One potential direction is to further investigate its mechanism of action and its effects on enzymes and receptors. Additionally, further research could be conducted on its potential as an antimicrobial agent, as well as its ability to modulate the permeability of cell membranes. Finally, further research could be conducted on its potential applications in drug design and development.
Synthesemethoden
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide in the presence of an acid catalyst. This reaction yields a mixture of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide and its enantiomer, R-CBMPS. The second step involves the resolution of the mixture using a chiral stationary phase. The final product is a highly pure sample of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide.
Eigenschaften
IUPAC Name |
(NE,S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZHKMIBKHOJC-NRUITVPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2458414.png)
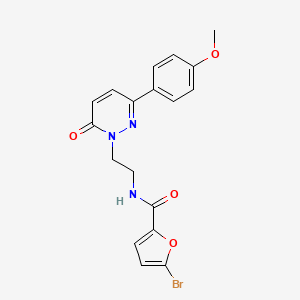
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458417.png)
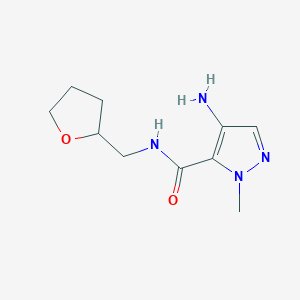
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2458419.png)
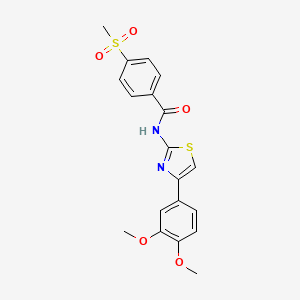
![(3,3-Difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2458423.png)
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
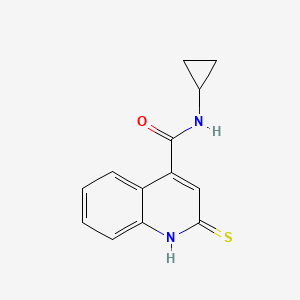
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
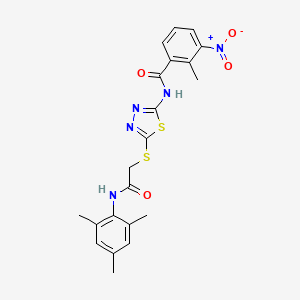
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2458435.png)